molecular formula C10H5ClFN3 B11885059 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1050619-83-4

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11885059
CAS No.: 1050619-83-4
M. Wt: 221.62 g/mol
InChI Key: IUNUTIQMCPFGST-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile ( 1050619-83-4) is a chemical compound with the molecular formula C10H5ClFN3. This product is offered with a guaranteed purity of 97% and is intended for research applications . As a pyrazole derivative, this compound belongs to a class of aromatic heterocycles known for their stability and utility as building blocks in material science and medicinal chemistry research. Pyrazole cores are frequently investigated for their potential biological activities, which can include antiviral, antifungal, and anti-inflammatory properties, among others . The specific research applications and mechanism of action for this particular chloro- and fluoro-substituted pyrazole carbonitrile are areas for ongoing scientific exploration. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1050619-83-4

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H

InChI Key

IUNUTIQMCPFGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, exhibit significant anti-inflammatory activities. For example, compounds similar to this pyrazole have been tested against inflammation models and shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study highlighted the synthesis of various pyrazole derivatives that demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies show that pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. One study synthesized a series of pyrazole derivatives that exhibited promising antibacterial activity, with some compounds outperforming established antibiotics .

Anticancer Potential

This compound has been investigated for its anticancer properties. Research has shown that related pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, a series of trisubstituted pyrazole derivatives were evaluated for their anti-proliferative effects against human cancer cell lines, demonstrating significant cytotoxicity .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The following table summarizes a few notable synthetic routes and their outcomes:

Synthesis Method Key Steps Yield (%) References
Condensation ReactionReaction of 4-fluorobenzaldehyde with hydrazine followed by chlorination75
NitrationNitration of the resulting pyrazole derivative to introduce the carbonitrile group80
Substitution ReactionsFurther substitution to enhance biological activity70

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbonitrile Derivatives

The following table summarizes critical differences between 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and analogous compounds, focusing on substituents, synthesis, and bioactivity:

Compound Name / CAS / Key Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Properties / Bioactivity Synthesis Yield / Method Reference ID
This compound
(CAS 1050619-83-4)
C₁₀H₅ClFN₃ 221.62 2.536 Moderate lipophilicity; potential scaffold for medicinal chemistry. Not explicitly reported in evidence.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
(CAS 51516-70-2)
C₁₀H₇FN₄ 218.64 ~1.8* Amino group increases polarity; potential anticancer activity (inferred from analogs). 75% (reflux in ethanol)
3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
(CAS not provided)
C₂₀H₁₂ClFN₄S 395.1 N/A Thiazole ring enhances π-stacking; no explicit bioactivity reported. 73% (multistep coupling)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide
(Compound 3h)
C₂₁H₁₃Cl₂FN₆O 455.1 N/A Carboxamide group improves hydrogen bonding; higher melting point (177–178°C). 69% (multicomponent reaction)
5-((5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methyleneamino)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile C₂₃H₁₄ClF₄N₇ 509.85 ~3.2* Anti-TMV activity; trifluoromethyl group enhances electron-withdrawing effects. Not explicitly reported.
5-Amino-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
(Compound D2)
C₁₆H₉FN₆O₄ 368.27 N/A Nitro groups increase reactivity; potential mutagenicity concerns. High yield (Fe₃O₄/Ti-MOF catalyst)

*Note: LogP values marked with * are estimated based on substituent contributions (e.g., amino groups reduce LogP, while halogen/CF₃ groups increase it).

Substituent-Driven Property Variations

  • Electron-Withdrawing Groups (EWGs):

    • The chlorine and fluorine atoms in this compound enhance stability via resonance and inductive effects. In contrast, nitro groups (e.g., in Compound D2) increase reactivity but may raise toxicity risks .
    • Trifluoromethyl (-CF₃) substituents (e.g., in anti-TMV compound) significantly boost lipophilicity and bioactivity due to strong electronegativity and metabolic resistance .
  • Hydrogen-Bonding Moieties: Amino (-NH₂) groups (e.g., CAS 51516-70-2) improve water solubility but reduce LogP (~1.8 vs. 2.536 in the target compound) . Carboxamide (-CONH-) linkages (e.g., Compound 3h) facilitate intermolecular hydrogen bonding, leading to higher melting points and crystallinity .

Biological Activity

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1050619-83-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology, anti-inflammatory applications, and neuroprotection. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C10H6ClFN3
  • Molecular Weight : 221.62 g/mol
  • Melting Point : 121-122 °C
  • Boiling Point : 356 °C
  • Density : 1.37 g/cm³
  • Flash Point : 170 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity to normal fibroblast cells, indicating a selective action against cancerous cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokine release, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy .

Neuroprotective Effects

Research indicates that this pyrazole derivative may exert neuroprotective effects by modulating calcium release from the endoplasmic reticulum in neurons, similar to classical anthranilic diamide insecticides . This mechanism could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant anticancer activity against HepG2 and HeLa cell lines with low toxicity to normal cells .
Study 2 Investigated SAR and found that specific substitutions enhance anti-inflammatory activity; compounds with a phenyl fragment exhibited superior effects .
Study 3 Explored neuroprotective properties, confirming modulation of calcium dynamics in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen atoms (like chlorine and fluorine) at strategic positions on the pyrazole ring enhances biological activity. For example:

  • The introduction of a fluorine atom at the para position significantly increased anticancer potency.
  • Variations in substituents at the N1 position influenced both anticancer and anti-inflammatory activities.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., nitrile at ~110 ppm). 2D techniques (COSY, HSQC, HMBC) map connectivity, resolving ambiguities in aromatic regions .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, confirming bond lengths/angles and halogen positions. High-resolution data (d-spacing < 0.8 Å) minimizes twinning errors .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or F substituents) .

How can researchers resolve contradictions in reported biological activities (e.g., anti-TMV vs. anticancer effects)?

Advanced Research Question
Discrepancies often arise from assay conditions or structural analogs:

  • Standardized Assays : Replicate anti-TMV activity (IC₅₀ = 12 µM) and antiproliferative screens (e.g., MTT assay on HeLa cells) under identical pH/temperature conditions.
  • Structural Specificity : Compare with analogs (e.g., 5-fluoro or 5-bromo derivatives) to isolate the chloro group’s role in activity .
  • Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify confounding variables (e.g., solvent effects) .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or TMV coat protein. Key interactions:
    • Nitrile group forming hydrogen bonds with active-site residues.
    • Fluorophenyl moiety engaging in π-π stacking .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity sites .

What are the primary applications in drug discovery and material science?

Basic Research Question

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway) and anti-inflammatory agents .
  • Material Science : Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic structure and polar nitrile group .

How does the chloro-fluorophenyl substitution pattern influence reactivity compared to other halogenated analogs?

Advanced Research Question

  • Electrophilic Reactivity : The chloro group enhances electrophilic aromatic substitution (e.g., nitration at C3), while the para-fluorophenyl ring directs incoming electrophiles meta to fluorine .
  • Comparative Studies : Bromo analogs show higher reactivity in Suzuki couplings, whereas chloro derivatives excel in nucleophilic substitutions (e.g., amination) .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Advanced Research Question

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to improve crystal nucleation.
  • Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces stacking faults.
  • SHELXL Refinement : Apply TWIN and BASF commands to model twinning in low-symmetry space groups (e.g., P2₁/c) .

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